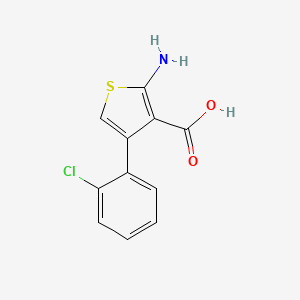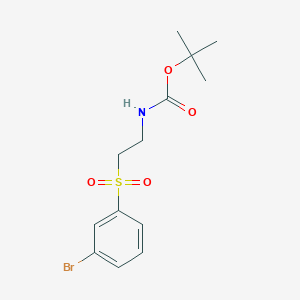
tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate is an organic compound with the molecular formula C13H18BrNO4S. It is a derivative of carbamate and contains a bromophenyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product output .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic pathways .
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising compound in drug discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group allows it to bind to specific sites on proteins, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-((4-bromophenyl)sulfonyl)ethyl)carbamate
- tert-Butyl (2-((3-aminophenyl)sulfonyl)ethyl)carbamate
- tert-Butyl (2-((2-bromo-4-chlorophenyl)sulfonyl)ethyl)carbamate
Uniqueness
tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate is unique due to the position of the bromine atom on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .
Properties
Molecular Formula |
C13H18BrNO4S |
|---|---|
Molecular Weight |
364.26 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-bromophenyl)sulfonylethyl]carbamate |
InChI |
InChI=1S/C13H18BrNO4S/c1-13(2,3)19-12(16)15-7-8-20(17,18)11-6-4-5-10(14)9-11/h4-6,9H,7-8H2,1-3H3,(H,15,16) |
InChI Key |
ALHKKEFLYPCBJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


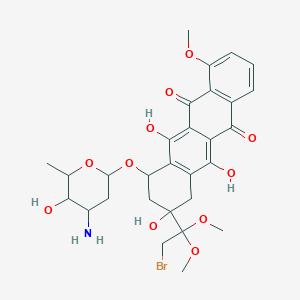
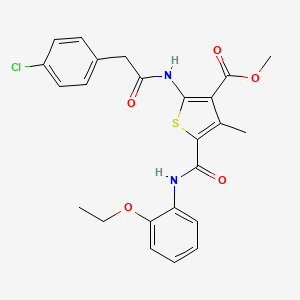
![3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12068541.png)

![2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B12068557.png)



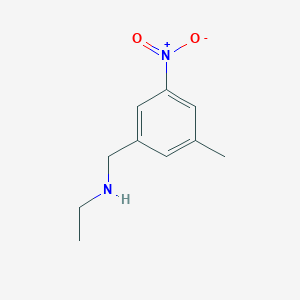
![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl-](/img/structure/B12068598.png)

![7-Methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12068609.png)

